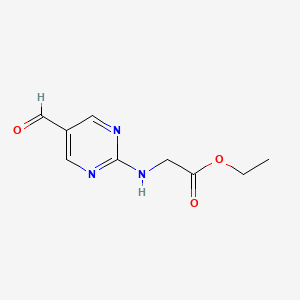

Ethyl N-(5-formylpyrimidin-2-YL)glycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENBZDWRGVUDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589786 | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-21-7 | |

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl N-(5-formylpyrimidin-2-YL)glycinate

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1] Its prevalence in biologically essential molecules, such as nucleic acids, has rendered it a "privileged structure," a starting point for the rational design of novel therapeutics. This guide focuses on a specific, yet potentially significant, derivative: Ethyl N-(5-formylpyrimidin-2-YL)glycinate. While not a household name in the annals of pharmacology, its unique constellation of functional groups—a reactive aldehyde, a flexible glycinate side chain, and the foundational pyrimidine core—presents a compelling profile for further investigation.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the scientific narrative of this compound, from its synthesis and fundamental properties to its potential applications. As your senior application scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of the molecule's character. We will delve into predicted physicochemical properties, grounded by comparisons with structurally similar, experimentally characterized compounds. Furthermore, this guide provides detailed, self-validating experimental protocols, empowering you to verify and expand upon the foundational knowledge presented herein. The inclusion of logical diagrams and workflows is intended to provide a clear visual roadmap for both the synthesis and analysis of this intriguing molecule.

Molecular Structure and Synthesis

Chemical Identity

-

IUPAC Name: ethyl 2-((5-formylpyrimidin-2-yl)amino)acetate

-

Molecular Formula: C₉H₁₁N₃O₃

-

Molecular Weight: 209.21 g/mol

-

SMILES: O=C(OCC)CNC1=NC=C(C=O)C=N1

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and versatile method for the functionalization of pyrimidine rings.[2][3] A plausible and efficient two-step synthesis is proposed, starting from the commercially available 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

Step 1: Selective Monosubstitution

The initial step involves the selective reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl glycinate. The greater reactivity of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring, compared to the amino group at the 2-position, allows for a targeted substitution. The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, with a base like triethylamine (TEA) to scavenge the HCl byproduct.[2]

Step 2: Dechlorination

The resulting intermediate, ethyl N-(4-chloro-5-formylpyrimidin-2-yl)glycinate, is then subjected to a dechlorination step. This can be achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This step selectively removes the remaining chlorine atom, yielding the final product.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties: Predicted and Comparative Data

| Property | Predicted Value (this compound) | Experimental Value (2-Aminopyrimidine-5-carboxaldehyde) |

| Melting Point (°C) | 130-160 (Broad Estimate) | 209-214 |

| Boiling Point (°C) | 384.5 ± 34.0 (Predicted for a related structure)[4] | Not available |

| logP | 0.8 - 1.2 | -0.26[1] |

| Aqueous Solubility | Moderately Soluble | Soluble (86.2 mg/mL)[5] |

Note: Predicted values are generated from a consensus of various online predictive algorithms and should be considered estimates pending experimental verification.

Melting Point

Predicted Value: 130-160 °C (Broad Estimate)

Comparative Insight: The experimentally determined melting point of 2-Aminopyrimidine-5-carboxaldehyde is significantly higher (209-214 °C). This difference can be attributed to the presence of a primary amine in the analog, which can participate in more extensive intermolecular hydrogen bonding compared to the secondary amine in the target molecule. The bulkier ethyl glycinate side chain may also disrupt crystal packing efficiency, leading to a lower melting point.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point

Predicted Value: 384.5 ± 34.0 °C (for 2-(ethylamino)pyrimidine-5-carboxylic acid)[4]

Comparative Insight: No experimental boiling point is available for the analog. The predicted value for a structurally similar carboxylic acid suggests a high boiling point, as expected for a molecule with multiple polar functional groups capable of strong intermolecular interactions. The boiling point is influenced by factors such as molecular weight and the strength of intermolecular forces like hydrogen bonding and dipole-dipole interactions.[6][7][8]

Experimental Protocol for Boiling Point Determination (Micro-scale):

This method is suitable for small quantities of the substance.

-

Apparatus: A small test tube containing the sample, a capillary tube sealed at one end, and a thermometer are assembled in a heating bath.

-

Procedure: The open end of the capillary tube is placed below the surface of the liquid in the test tube. The apparatus is heated slowly.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Lipophilicity (logP)

Predicted Value: 0.8 - 1.2

Comparative Insight: The experimental logP of 2-Aminopyrimidine-5-carboxaldehyde is -0.26[1]. The positive predicted logP for the target molecule indicates a shift towards greater lipophilicity. This is expected due to the addition of the ethyl ester group, which increases the non-polar character of the molecule. LogP is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11]

Experimental Protocol for logP Determination (Shake-Flask Method):

-

System Preparation: A solution of the compound is prepared in n-octanol. This solution is then mixed with an equal volume of water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Predicted Value: Moderately Soluble

Comparative Insight: 2-Aminopyrimidine-5-carboxaldehyde is reported to be soluble in water (86.2 mg/mL)[5]. The introduction of the ethyl glycinate chain in the target molecule adds a degree of hydrophobicity, which is expected to decrease aqueous solubility compared to the more polar analog. However, the presence of multiple nitrogen and oxygen atoms should still allow for hydrogen bonding with water, resulting in moderate solubility.[12][13][14]

Experimental Protocol for Aqueous Solubility Determination:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Caption: Workflow for the experimental determination of key physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

-

Aldehydic Proton (CHO): A singlet in the region of 9.5-10.5 ppm.

-

Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region (7.0-9.0 ppm).

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Methylene Protons (CH₂): A doublet adjacent to the NH group and a quartet for the ethyl ester.

-

Ethyl Group Protons (CH₃): A triplet in the upfield region (1.0-1.5 ppm).

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the aldehyde and ester carbonyls in the downfield region (160-190 ppm).

-

Pyrimidine Ring Carbons: Several signals in the aromatic region (110-160 ppm).

-

Methylene Carbons: Signals for the CH₂ groups.

-

Ethyl Group Carbon: An upfield signal for the CH₃ group.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (aldehyde and ester): Two strong absorption bands in the region of 1680-1750 cm⁻¹.

-

C=N and C=C Stretch (pyrimidine ring): Several bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209).

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment at M - 45.

-

Loss of the Ethyl Ester Group (-COOCH₂CH₃): A fragment at M - 73.

-

Fragmentation of the Pyrimidine Ring: Characteristic fragmentation patterns for pyrimidine derivatives.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery and development.

-

Scaffold for Library Synthesis: The reactive aldehyde group serves as a versatile handle for further chemical modifications, allowing for the rapid generation of a library of derivatives for high-throughput screening.

-

Covalent Inhibitors: The formyl group can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of target proteins, leading to potent and long-lasting inhibition.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment that could be optimized to develop more potent ligands for various biological targets.

-

Bioisosteric Replacement: The pyrimidine core is a common bioisostere for other aromatic systems and can be used to modulate the physicochemical and pharmacological properties of known active compounds.

Caption: A representative signaling pathway where a pyrimidine derivative might act as a kinase inhibitor.

Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, grounded in comparisons with a structurally related analog. The detailed experimental protocols offer a clear path for the empirical validation and further characterization of this compound. The unique combination of a reactive aldehyde, a flexible side chain, and the biologically relevant pyrimidine core makes this compound a promising scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists poised to explore the full potential of this intriguing molecule.

References

-

Chemsrc. 2-Aminopyrimidine-5-carbaldehyde CAS#:120747-84-4. [Link]

- Delaney, J. S. (2005). Predicting aqueous solubility from structure. Drug Discovery Today, 10(4), 289-295.

-

IEEE Xplore. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Study.com. Boiling Points of Compounds | Determinant & Examples. [Link]

-

PubMed. Predicting aqueous solubility from structure. [Link]

-

ResearchGate. Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst. [Link]

-

PubChem. 2-(Ethylamino)pyrimidine-5-carbonitrile. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

-

National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Organic Chemistry: How to... Predicting Boiling and Melting Points. [Link]

-

National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

YouTube. Predicting Boiling Point? - Chemistry For Everyone. [Link]

-

Virtual Computational Chemistry Laboratory. Virtual logP On-line. [Link]

-

Semantic Scholar. Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

Sources

- 1. 2-Aminopyrimidine-5-carbaldehyde | CAS#:120747-84-4 | Chemsrc [chemsrc.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(ETHYLAMINO)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 946706-58-7 [chemicalbook.com]

- 5. 10070-92-5 | Pyrimidine-5-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 6. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals | Semantic Scholar [semanticscholar.org]

- 8. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 9. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]

- 10. 2-(Ethylamino)pyridine | C7H10N2 | CID 11804745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 12. 37059-57-7 CAS MSDS (2-(ETHYLAMINO)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl N-(5-formylpyrimidin-2-YL)glycinate

This guide provides an in-depth analysis of the predicted spectroscopic data for Ethyl N-(5-formylpyrimidin-2-YL)glycinate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of published experimental spectra for this specific molecule, this document serves as a technical whitepaper detailing the theoretically derived and expertly interpreted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations are grounded in established principles of spectroscopic analysis for heterocyclic and substituted amino acid compounds.

Molecular Structure and Rationale for Spectroscopic Analysis

The structural elucidation of novel chemical entities is fundamental to understanding their chemical behavior and potential biological activity. This compound incorporates several key functional groups: a pyrimidine ring, an aldehyde, a secondary amine, and an ethyl ester. Each of these moieties possesses unique spectroscopic signatures. A thorough characterization is therefore essential for confirming the compound's identity, purity, and for providing a reference for future studies.

To facilitate a clear discussion, the atoms in the molecule are systematically numbered as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups, with electron-withdrawing groups causing a downfield shift (to a higher ppm value).

Rationale for Predictions:

-

Formyl Proton (H-formyl): Aldehyde protons are highly deshielded and appear in a characteristic downfield region, typically between 9-10 ppm.[1][2]

-

Pyrimidine Protons (H4, H6): Protons on heterocyclic aromatic rings are deshielded. Given the electron-withdrawing nature of the nitrogen atoms and the formyl group, these protons are expected in the 8.5-9.5 ppm range.

-

Amine Proton (N-H): The chemical shift of the N-H proton can vary significantly based on solvent and concentration but is expected to be a broad singlet.

-

Glycinate Methylene Protons (Hα): These protons are adjacent to the electron-withdrawing pyrimidine ring and the ester carbonyl group, leading to a downfield shift.

-

Ethyl Ester Protons (CH₂ and CH₃): The ethyl group will show a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, a pattern readily identifiable in ethyl esters.[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.9 | Singlet (s) | 1H | H-formyl |

| ~9.2 | Singlet (s) | 1H | H4 or H6 |

| ~8.8 | Singlet (s) | 1H | H6 or H4 |

| ~6.0 | Broad Singlet (br s) | 1H | N-H |

| ~4.4 | Doublet (d) | 2H | Cα-H₂ |

| ~4.2 | Quartet (q) | 2H | O-CH₂-CH₃ |

| ~1.3 | Triplet (t) | 3H | O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Rationale for Predictions:

-

Carbonyl Carbons (C=O): The carbons of the formyl and ester carbonyl groups are the most deshielded due to sp² hybridization and the double bond to oxygen, appearing far downfield.[5][6] Carbons in esters and acids typically resonate between 160-185 ppm, while aldehyde carbons are found between 190-200 ppm.[6]

-

Pyrimidine Carbons: The sp² hybridized carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents.

-

Glycinate and Ethyl Carbons: The sp³ hybridized carbons of the glycinate and ethyl groups will appear in the upfield region of the spectrum. The carbon attached to the oxygen of the ester (O-CH₂) will be more deshielded than the terminal methyl carbon.[7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | C-formyl (CHO) |

| ~170 | C-carbonyl (Ester) |

| ~162 | C2 (Pyrimidine) |

| ~160 | C4 or C6 (Pyrimidine) |

| ~158 | C6 or C4 (Pyrimidine) |

| ~120 | C5 (Pyrimidine) |

| ~62 | O-CH₂-CH₃ |

| ~45 | Cα (Glycinate) |

| ~14 | O-CH₂-CH₃ |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, owing to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Predictions:

-

C=O Stretching: The two carbonyl groups will exhibit strong absorption bands. The aldehyde C=O stretch is typically found at a slightly higher wavenumber than the ester C=O stretch. Conjugation with the pyrimidine ring may lower these frequencies.[1][2]

-

C-H Stretching: The aldehyde C-H stretch is a key diagnostic feature, appearing as two weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.[9] The aromatic C-H stretches from the pyrimidine ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and glycinate groups will appear just below 3000 cm⁻¹.

-

N-H Stretching: The N-H stretch of the secondary amine will appear as a single, medium-intensity band in the 3300-3500 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be found in the 1400-1650 cm⁻¹ region.[10]

-

C-O Stretching: The C-O stretch of the ester group will show a strong band in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium | N-H stretch |

| ~3080 | Medium-Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2830, ~2720 | Medium-Weak | Aldehyde C-H stretch |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1705 | Strong | C=O stretch (Aldehyde, conjugated) |

| ~1600, ~1570 | Medium-Strong | C=N, C=C ring stretch (Pyrimidine) |

| ~1250 | Strong | C-O stretch (Ester) |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the exact molecular weight of the compound (C₉H₁₁N₃O₃ = 209.21 g/mol ). Given the presence of a heterocyclic ring, this peak is expected to be reasonably intense.

-

Fragmentation: The molecule is expected to fragment at its weakest bonds and form stable ions. Key fragmentation pathways include:

-

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage alpha to the ester carbonyl is common, leading to a prominent acylium ion.[11][12]

-

Loss of the ethyl group (-•CH₂CH₃): Another common fragmentation pathway for ethyl esters.

-

Cleavage of the glycinate side chain: The bond between the pyrimidine ring and the nitrogen of the glycinate can cleave.

-

Loss of CO: The formyl group can lose a molecule of carbon monoxide.

-

Fragmentation of the pyrimidine ring itself can occur, though it is a relatively stable heterocycle.[13][14]

-

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment |

|---|---|

| 209 | [M]⁺˙ (Molecular Ion) |

| 180 | [M - CHO]⁺ |

| 164 | [M - •OC₂H₅]⁺ |

| 136 | [M - •OC₂H₅ - CO]⁺ |

| 135 | [C₅H₃N₂CHO]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and primary fragmentation pattern.

-

Instrumentation: A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the ion source. For GC-MS, an appropriate GC method would first need to be developed.

-

Ionization: Use a standard electron energy of 70 eV for EI.[13]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Conclusion

This technical guide provides a comprehensive, theory-based spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the empirical characterization of this molecule. These predictions are based on well-established principles and serve as a valuable reference for researchers in the synthesis, purification, and application of this and related compounds.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org.

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder.

- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.

- GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). BenchChem.

- Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.

- Mass Spectrometry Fragmentation P

- What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase.

- Spectroscopy of Aldehydes and Ketones. (n.d.).

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society.

- Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- 13C NMR Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025, August 9).

- Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.).

- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). Journal of the American Chemical Society.

- Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.).

- Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2015, October 21). Energy & Fuels.

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid St

- Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterific

- Alkyl Esters Other than Methyl. (n.d.). AOCS.

- chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube.

- Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

- Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. (2025, November). BenchChem.

- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. (2025, November 11). Doc Brown's Advanced Organic Chemistry Revision Notes.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine. (n.d.). BenchChem.

- Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (n.d.).

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.). MDPI.

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aocs.org [aocs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. GCMS Section 6.14 [people.whitman.edu]

- 12. tutorchase.com [tutorchase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Discovery and Origin of Pyrimidine-Based Glycinate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutic agents.[1] This technical guide delves into the discovery and origin of a specialized class of these molecules: pyrimidine-based glycinate compounds. We will explore the historical context of their emergence, detail the evolution of their synthetic methodologies, and provide an in-depth look at their biological significance, particularly in the realm of oncology. This guide is intended to serve as a comprehensive resource, offering not only a historical narrative but also practical, field-proven insights into the experimental protocols and mechanistic underpinnings that define this important class of compounds.

The Genesis of a Privileged Scaffold: From Ancient Origins to Modern Medicinal Chemistry

The story of pyrimidine-based glycinate compounds is not one of a single, sudden discovery, but rather an evolution of chemical understanding built upon foundational principles. The pyrimidine ring system itself has a rich history, with its systematic study beginning in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent compound was first prepared by Gabriel and Colman in 1900.[2] For decades, the focus remained on the fundamental synthesis and properties of the pyrimidine core.

The concept of conjugating amino acids to heterocyclic scaffolds to create peptidomimetics emerged as a significant strategy in drug discovery to enhance biological activity and pharmacokinetic properties. The development of methods for the N-arylation of amino acid esters, particularly using transition metal catalysis, paved the way for the synthesis of N-heteroaryl substituted amino acids.[3][4][5][6]

While a definitive "discovery" of the first pyrimidine-based glycinate is not pinpointed in historical records, the confluence of advancements in pyrimidine synthesis and the growing interest in amino acid conjugates in the mid to late 20th century set the stage for their exploration. The challenges in their synthesis, such as the facile formation of diketopiperazines during the reaction of 2-chloropyrimidine with ethyl glycinate, spurred the development of novel synthetic strategies, including solid-phase synthesis, to overcome these hurdles.[7] This marked a pivotal moment in the evolution of this class of compounds, transforming them from synthetic curiosities to accessible targets for drug discovery programs.

Synthetic Evolution: From Classical Reactions to Modern Multi-Component Strategies

The synthesis of pyrimidine-based glycinate compounds has undergone a significant evolution, driven by the need for efficiency, diversity, and the circumvention of synthetic challenges.

Classical Approaches and Their Limitations

Early attempts at synthesizing N-(pyrimidin-2-yl)glycinate derivatives often relied on classical nucleophilic substitution reactions. A common approach involves the reaction of a pyrimidine with a leaving group at the 2-position (e.g., a halogen) with a glycine ester. However, this method is often plagued by a significant side reaction: the formation of diketopiperazine, which dramatically reduces the yield of the desired product.[7]

Another classical strategy involves the Dimroth rearrangement. This approach entails the alkylation of 2-aminopyrimidine with a haloacetic acid ester to form a 1-alkylpyrimidinium salt, which is then rearranged. Unfortunately, this route can also be problematic due to intramolecular self-condensation between the 2-amino group and the acetic acid fragment.[7] These limitations necessitated the development of more robust and reliable synthetic methodologies.

The Advent of Solid-Phase Synthesis: A Breakthrough in Efficiency

A significant breakthrough in the synthesis of pyrimidine-based glycinates was the application of solid-phase organic synthesis (SPOS). This technique elegantly circumvents the issue of diketopiperazine formation by immobilizing the glycine moiety on a solid support, typically a Merrifield resin. The pyrimidine ring is then introduced, and the final product is cleaved from the resin. This method not only prevents the unwanted side reaction but also facilitates purification, as excess reagents and byproducts can be easily washed away.[7][8]

-

Resin Swelling and Glycine Immobilization: Swell Merrifield resin (1.0 mmol) in a solution of DMF (6 mL) containing Boc-protected glycine (3 mmol), cesium carbonate (1.5 mmol), and potassium iodide (1 mmol). Heat the mixture at 80°C for approximately 10 hours with constant stirring.

-

Washing: Wash the resin successively with DMF, MeOH, and DCM, and then dry in vacuo.

-

Boc Deprotection: Deprotect the immobilized glycine by suspending the resin in a 1:1 mixture of TFA and DCM at room temperature for 30 minutes.

-

Washing: Wash the resin sequentially with 1:1 DCM-DMF, DCM, MeOH, 1:10 TEA-CHCl₃, and MeOH.

-

Pyrimidine Coupling: Heat the dried resin in a DMF solution containing 2-chloropyrimidine (10 mmol) and DIEA (4 mmol) at 90°C for at least 15 hours. Monitor the reaction until a negative ninhydrin test is obtained.

-

Washing: Wash the resin with DMF and DCM, then dry.

-

Cleavage: Reflux the resin for 6 hours in a 4:1 mixture of THF-MeOH (5 mL) in the presence of sodium methoxide (0.5 mL of a 0.2 M solution in MeOH).

-

Work-up: Filter the resin and wash with THF and MeOH. Evaporate the solvents to obtain the solid product.

This solid-phase approach provides a significantly higher yield (around 76%) and purity (approximately 95%) compared to traditional solution-phase methods.[7]

Multi-Component Reactions: The Ugi Reaction for Peptidomimetic Synthesis

Multi-component reactions (MCRs), particularly the Ugi reaction, have emerged as powerful tools for the rapid generation of complex molecules, including pyrimidine-based peptidomimetics.[9][10][11] The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a dipeptidoid structure.[10] This reaction is highly versatile and allows for the introduction of significant molecular diversity.

For the synthesis of pyrimidine-based glycinate peptidomimetics, a pyrimidine-containing aldehyde or amine can be used as one of the components. For example, a pyrimidine aldehyde can react with an amino acid (such as glycine), an isocyanide, and another amine to generate a complex peptidomimetic incorporating the pyrimidine-glycinate motif.

-

Imine Formation: Suspend paraformaldehyde (1 mmol) in dry methanol (10-20 mL). Add the primary amine (e.g., benzylamine, 1.2 mmol) and stir the suspension for 2 hours at room temperature to form the imine.

-

Ugi Reaction: To the imine solution, add the carboxylic acid component (1 mmol) and the isocyanide (e.g., ethyl 2-isocyanoacetate, 1 mmol).

-

Reaction Progression: Stir the resulting solution for an extended period (e.g., 5 days) at ambient temperature.

-

Isolation: The product may precipitate from the reaction mixture or can be isolated using standard purification techniques such as chromatography.

The Ugi reaction's efficiency and ability to generate diverse libraries of compounds make it a cornerstone of modern drug discovery efforts targeting pyrimidine-based glycinate scaffolds.[9][10][11]

Biological Significance and Therapeutic Applications

The conjugation of a glycinate moiety to a pyrimidine core gives rise to compounds with a wide spectrum of biological activities, with a particular emphasis on anticancer applications.[12] The pyrimidine ring itself is a privileged scaffold in medicinal chemistry due to its presence in nucleobases, making it well-suited for interactions with biological targets.[13][14]

Anticancer Activity and Kinase Inhibition

A primary mechanism through which pyrimidine-based compounds, including glycinate derivatives, exert their anticancer effects is through the inhibition of protein kinases.[13][14][15] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can act as a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity.[13][15]

The glycinate portion of the molecule can be strategically modified to enhance binding affinity and selectivity for specific kinases. This is a key aspect of structure-activity relationship (SAR) studies in the development of targeted cancer therapies.

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7f | HT-29 (Colon) | 2.18 | [2] |

| 7f | MCF-7 (Breast) | 4.25 | [2] |

| Compound 9 | Colon and Prostate | 11.08 | [12] |

| Compound 11 | HeLa (Cervical) | 20.30 | [12] |

| Compound 11 | HepG-2 (Liver) | 12.37 | [12] |

| Compound 11 | MCF-7 (Breast) | 13.18 | [12] |

| 12m | HSC-T6 (Hepatic) | 45.69 | [16][17] |

| 12q | HSC-T6 (Hepatic) | 45.81 | [16][17] |

| CFMPY-2 | HeLa (Cervical) | 2.28 - 5.48 | [18] |

| CFMPY-4 | A549 (Lung) | 2.28 - 5.48 | [18] |

Note: The specific structures of the compounds are detailed in the cited references.

Signaling Pathways and Experimental Workflows

The inhibition of kinases by pyrimidine-based glycinate compounds can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A key example is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-glycinate compound.

A common workflow to assess the inhibitory activity of these compounds against a specific kinase involves a biochemical assay, such as a luminescence-based kinase assay.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Aryl Amino Acids as Potential Antibacterial Agents | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl N-(5-formylpyrimidin-2-YL)glycinate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl N-(5-formylpyrimidin-2-YL)glycinate

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical principles to offer actionable, field-proven protocols. We will dissect the molecule's structural components to predict its behavior, outline robust experimental methodologies for both solubility profiling and forced degradation studies, and explain the scientific rationale behind each procedural step. The guide emphasizes the development of self-validating, stability-indicating analytical methods, ensuring data integrity and reliability. Complete with detailed experimental workflows, data presentation templates, and predictive degradation pathway diagrams, this whitepaper serves as a senior-level resource for the comprehensive assessment of this promising heterocyclic compound.

Section 1: Introduction to this compound

Molecular Structure and Key Functional Groups

This compound is a substituted pyrimidine derivative incorporating several key functional groups that dictate its chemical behavior, reactivity, and potential applications. Pyrimidine and its analogues are fundamental heterocyclic compounds with a wide range of applications in chemistry and pharmacy, forming the backbone of nucleic acids and exhibiting diverse biological activities.[1]

Structure:

(A 2D representation of the chemical structure)

The molecule's architecture can be deconstructed into three primary components:

-

Pyrimidine Ring: A 1,3-diazine heterocycle that serves as the core scaffold. The two nitrogen atoms act as hydrogen bond acceptors, influencing solubility, and decrease the electron density of the ring, affecting its chemical reactivity.[1][2]

-

Ethyl Glycinate Side Chain: Attached at the C2 position of the pyrimidine ring, this group consists of an ethyl ester and a secondary amine. The ester linkage is a critical site for potential hydrolytic degradation.[3][4][5]

-

Formyl Group (Aldehyde): Substituted at the C5 position, this aldehyde group is an electron-withdrawing group and a potential site for oxidative degradation. Its reactivity is modulated by the electronic properties of the pyrimidine ring.[6]

Rationale for Study

The study of pyrimidine derivatives is a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules.[7] Understanding the solubility and stability of a novel compound like this compound is a non-negotiable prerequisite for its advancement in any research or development pipeline.

-

Solubility data is critical for designing in vitro assays, determining appropriate formulation strategies, and ensuring bioavailability.

-

Stability assessment identifies potential degradation pathways and products, which is essential for establishing safe storage conditions, determining shelf-life, and developing robust analytical methods for quality control.[8][9]

Predicted Physicochemical Properties

Based on its functional groups, we can anticipate the following characteristics:

-

Solubility: The molecule possesses both polar (pyrimidine nitrogens, formyl oxygen, ester carbonyl) and non-polar (ethyl group, aromatic ring) features. This amphiphilic nature suggests moderate solubility in polar aprotic solvents and limited solubility in water and non-polar hydrocarbon solvents. Solubility is expected to increase with temperature, as the dissolution process is often endothermic.[10][11]

-

Stability: The primary liabilities are the ethyl ester and the formyl group. The ester is susceptible to both acid and base-catalyzed hydrolysis.[12][13] The aldehyde is prone to oxidation. Furthermore, literature on similar N-(pyrimidin-2-yl)glycinates suggests a potential for intramolecular cyclization to form diketopiperazines under certain conditions.[14]

Section 2: Solubility Profiling

A thorough understanding of a compound's solubility across a range of solvent systems is fundamental. This section provides a protocol for determining both kinetic and thermodynamic solubility.

Causality in Solvent Selection

The choice of solvents for screening is not arbitrary; it is a systematic exploration of polarity and hydrogen bonding capacity. The goal is to map the compound's behavior in environments it may encounter, from aqueous biological buffers to organic solvents used in synthesis and formulation. The presence of polar functional groups suggests higher solubility in polar solvents, while nonpolar substituents favor less polar organic solvents.[11]

Recommended Solvents for Screening

The following table outlines a logical starting point for solvent screening, covering a spectrum of polarities and solvent types.

| Solvent Class | Recommended Solvents | Rationale |

| Aqueous Buffers | pH 3.0 (Citrate), pH 7.4 (Phosphate), pH 9.0 (Borate) | Assesses solubility in physiologically relevant pH ranges. |

| Protic Solvents | Methanol, Ethanol | Capable of hydrogen bonding; common in synthesis and formulation.[15] |

| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile (ACN), THF | High polarity, capable of dissolving a wide range of compounds.[11][16] |

| Aprotic Nonpolar | Dichloromethane (DCM), Toluene | Assesses solubility in low-polarity environments. |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method (as described by Higuchi and Connors) is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Causality Note: 24-48 hours is chosen to ensure the system transcends kinetic effects and reaches true thermodynamic equilibrium. A shorter duration might only yield a kinetic solubility value, which can be misleadingly high.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all particulate matter.

-

Trustworthiness Note: Filtration is a critical self-validating step. Failure to remove fine particulates will lead to an overestimation of solubility.

-

-

Dilution & Analysis: Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze using the pre-developed quantification method (see Section 2.4).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification Methodology

A validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

-

Rationale: HPLC allows for the separation of the parent compound from any potential impurities or early-stage degradants, ensuring that only the concentration of the intact molecule is measured. UV-Vis spectrophotometry can be a simpler, high-throughput alternative if the compound has a strong chromophore and the samples are known to be pure.[17][18]

-

Method Development: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is a standard starting point. The detection wavelength should be set to the λmax of the compound. A calibration curve must be generated using standards of known concentration to ensure linearity and accuracy.

Data Presentation

Quantitative solubility data should be summarized in a clear, structured table.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (Molar) |

| pH 7.4 PBS | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Dichloromethane | 25 |

Section 3: Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing.[8][19] Its purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9][20] This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[21]

Predicted Degradation Pathways

The structure of this compound suggests three primary degradation pathways under stress conditions.

Caption: Predicted Degradation Pathways of the Target Compound.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21] If degradation is too extensive, the primary degradants may further degrade, complicating analysis.

General Setup:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

-

For each condition, run a control sample (stored at 5°C in the dark) in parallel.

3.2.1. Hydrolytic Degradation Hydrolysis is a common degradation pathway involving the reaction of a compound with water, often catalyzed by acid or base.[9] The primary target for hydrolysis in this molecule is the ethyl ester group.[4][5]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Mix the stock solution with water.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Immediately before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid to halt the reaction.

-

Trustworthiness Note: This quenching step is vital for a self-validating protocol. It ensures that the degradation observed is a true reflection of the stress condition at that time point, not an artifact of continued degradation during analysis.

-

3.2.2. Oxidative Degradation

-

Reagent: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Causality Note: H₂O₂ is chosen as it is a common and clean oxidant that mimics potential oxidative stress. The formyl group is the most likely site of oxidation.

-

3.2.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

-

Solution State: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Sampling: For the solid-state sample, dissolve a portion in a suitable solvent before analysis. Sample the solution-state vial directly at various time points.

3.2.4. Photostability Degradation

-

Exposure: Expose both solid and solution samples to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

The same HPLC method developed for quantification can be optimized to be stability-indicating. The key criterion is that the method must be able to resolve the parent peak from all significant degradation product peaks and any potential impurities. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.

Data Presentation

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants |

| 0.1 M HCl | 24 h @ 60°C | |||

| 0.1 M NaOH | 8 h @ 60°C | |||

| 3% H₂O₂ | 24 h @ RT | |||

| Thermal (Solid) | 48 h @ 80°C | |||

| Photolytic (Solution) | 1.2 M lux-hr |

Section 4: Summary and Recommendations

This guide has outlined a systematic and scientifically-grounded approach to characterizing the solubility and stability of this compound.

-

Solubility Summary: The compound is predicted to have moderate solubility in polar organic solvents and limited aqueous solubility. The provided shake-flask protocol is the definitive method for generating reliable thermodynamic solubility data essential for all downstream applications.

-

Stability Summary: The molecule's primary liabilities are the ethyl ester and formyl groups, making it susceptible to hydrolytic and oxidative degradation. The forced degradation protocols are designed to systematically probe these weaknesses and identify potential degradants.

Recommendations for Handling and Storage:

-

Storage: Based on predicted liabilities, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

-

Formulation: For aqueous formulations, careful pH control will be critical to minimize ester hydrolysis. The addition of antioxidants could be considered to protect the formyl group if oxidative degradation proves to be a significant pathway. Buffering solutions away from highly acidic or basic pH is recommended.

By following the methodologies detailed in this guide, researchers can generate a robust and reliable data package for this compound, enabling informed decisions in the research and drug development process.

Section 5: References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-830. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 996-1004. Retrieved from [Link]

-

Clark, J. (2004). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Baluja, S., & Gahlot, A. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1149-1155. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480. Retrieved from [Link]

-

Patel, M. J., et al. (2020). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Retrieved from [Link]

-

Baluja, S., & Gahlot, A. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 347-352. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. The Journal of biological chemistry, 176(2), 715-734. Retrieved from [Link]

-

Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry, 176(2), 715-734. Retrieved from [Link]

-

Gychkova, A., et al. (2007). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molbank, 2007(3), M541. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of ethyl N-[2-(4-acetamidobutyryl)-5-chlorohydrocinnamoyl]-glycinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate. Retrieved from [Link]

-

Ayuk, E. L., et al. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2008). Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. Molecules, 13(10), 2469-2477. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl glycinate. Retrieved from [Link]

-

Van der Vlag, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1809-1818. Retrieved from [Link]

-

Abdel-monem, M. I. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). Glycine ethyl ester. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. Retrieved from [Link]

-

ResearchGate. (2007). From routine acylation towards stable σ-complexes of pyrimidine: Carbon protonation of the pyrimdine-ring. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2021(4), M1291. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. scispace.com [scispace.com]

- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 20. acdlabs.com [acdlabs.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Formylpyrimidine Derivatives: A Versatile Scaffold for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleic acids and a plethora of approved therapeutic agents.[1][2] Within this privileged class of heterocycles, formylpyrimidine derivatives have emerged as exceptionally versatile synthons, providing a reactive aldehyde functionality that serves as a gateway to vast chemical diversity. This technical guide explores the significant potential of formylpyrimidine derivatives in contemporary drug discovery, moving beyond their role as mere synthetic intermediates to highlight promising research avenues in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies for their preparation, the chemical transformations that unlock their potential, and the biological activities of the resulting compound libraries, supported by detailed protocols and structure-activity relationship (SAR) analyses.

The Strategic Importance of the Formyl Group on the Pyrimidine Scaffold

The introduction of a formyl group onto the pyrimidine ring dramatically enhances its utility in medicinal chemistry. This aldehyde functionality is not merely an additional substituent; it is a highly reactive chemical handle that allows for a multitude of subsequent chemical transformations. Its strategic importance can be attributed to several key factors:

-

Synthetic Versatility: The formyl group can be readily converted into a wide array of other functional groups and heterocyclic systems. This allows for the rapid generation of diverse compound libraries from a common intermediate, which is a cornerstone of modern drug discovery campaigns.

-

Modulation of Physicochemical Properties: The introduction of the formyl group and its subsequent derivatives allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. These parameters are essential for optimizing pharmacokinetic and pharmacodynamic profiles.

-

Bioisosteric Replacement and Scaffolding: The pyrimidine ring itself is a well-established bioisostere for other aromatic systems, and the formyl group provides a vector for the introduction of various pharmacophoric elements that can mimic the interactions of known ligands with their biological targets.[1]

This guide will focus on the potential research areas stemming from the unique reactivity and synthetic potential of formylpyrimidine derivatives, particularly those bearing the formyl group at the C5 position, a common and synthetically accessible substitution pattern.

Synthesis of Formylpyrimidine Derivatives: The Vilsmeier-Haack Reaction

A primary and efficient method for the introduction of a formyl group onto an electron-rich pyrimidine ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1]

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich pyrimidine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired formylpyrimidine.

Figure 1: Simplified workflow of the Vilsmeier-Haack formylation of a pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-dichloro-6-methyl-pyrimidine-5-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack formylation of a pyrimidine derivative.

Materials:

-

2,4-dihydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (4 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Pyrimidine: To the freshly prepared Vilsmeier reagent, add 2,4-dihydroxy-6-methylpyrimidine (1 equivalent) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, slowly raise the temperature to room temperature and then heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and the iminium intermediate.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out or can be extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2,4-dichloro-6-methyl-pyrimidine-5-carbaldehyde.

Potential Research Areas and Bioactive Derivatives

The true potential of formylpyrimidine derivatives lies in their ability to serve as a launchpad for the synthesis of diverse and biologically active molecules. The following sections outline key research areas where these synthons are making a significant impact.

Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][3] Formylpyrimidines provide a versatile entry point for the synthesis of novel anticancer agents, particularly through the formation of Schiff bases and fused heterocyclic systems.

Schiff Base Derivatives: The condensation of the formyl group with various primary amines yields Schiff bases (imines). These derivatives have been shown to possess significant cytotoxic activity against a range of cancer cell lines.[4][5] The imine linkage allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive SAR exploration.

| Compound Class | Example Structure | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Schiff Base | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Gastric Adenocarcinoma | Not specified, but showed activity | [4] |

| Pyrimidine Schiff Base | 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol | HeLa, MCF-7 | In the micromolar range | [6] |

Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines): The formyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, pyrido[2,3-d]pyrimidines, synthesized from formylpyrimidine precursors, have demonstrated potent anticancer and anti-inflammatory activities.[7] These fused systems often act as inhibitors of key enzymes involved in cell proliferation and inflammation.[7]

Figure 2: Potential pathways to anticancer agents from formylpyrimidine synthons.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives, particularly those functionalized via the formyl group, represent a promising area of research.[8]